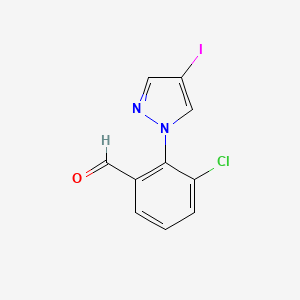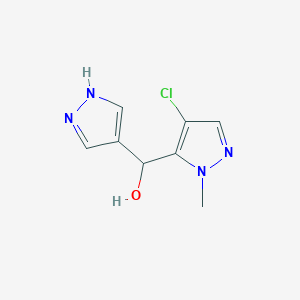
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C₈H₉ClN₄O and a molecular weight of 212.64 g/mol . This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a chlorine atom and a methyl group, while the other is attached to a methanol group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkyl halides (R-X) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure but lacks the second pyrazole ring.
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-3-yl)methanol: Similar structure with a different substitution pattern on the pyrazole rings.
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of two pyrazole rings, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9ClN4O |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
(4-chloro-2-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H9ClN4O/c1-13-7(6(9)4-12-13)8(14)5-2-10-11-3-5/h2-4,8,14H,1H3,(H,10,11) |
InChI-Schlüssel |
AGAVBNZJLAVLHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Cl)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


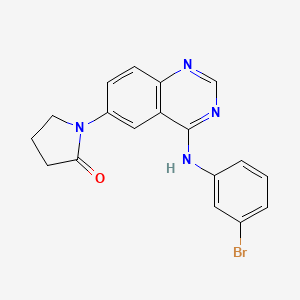
amine](/img/structure/B13085429.png)
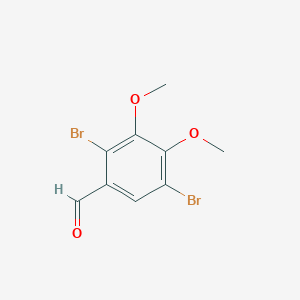
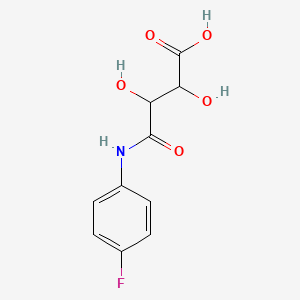
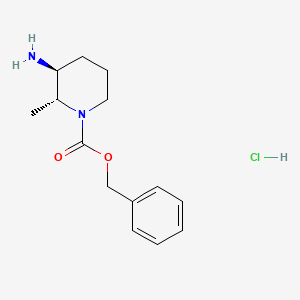
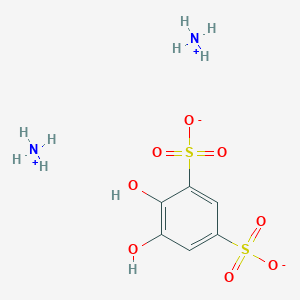


![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)

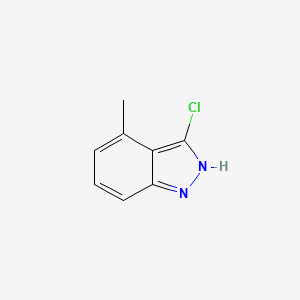
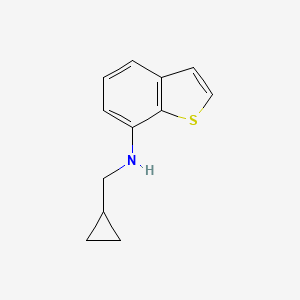
![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
